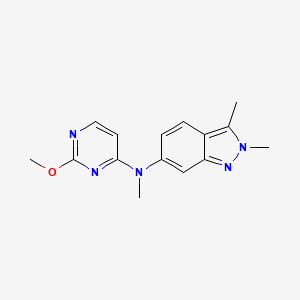![molecular formula C8H10ClNO2 B11731192 O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine](/img/structure/B11731192.png)
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine is an organic compound that features a hydroxylamine group bonded to a 4-chloro-2-methoxyphenylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine can be achieved through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, the compound can be synthesized by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production methods for this compound typically involve continuous flow processes using microchannel reactors. For instance, preheating hydroxylamine solution and methyl isobutyl ketone, followed by their reaction in a microchannel reactor, can yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .
Applications De Recherche Scientifique
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine has several scientific research applications:
Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.
Mécanisme D'action
The mechanism of action of O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine involves its ability to form covalent bonds with target molecules. For example, it can bind to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER) and leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential use as an anti-tumor agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyamine: A derivative of hydroxylamine with a methyl group replacing the hydroxyl hydrogen.
4-Chloro-2-methylphenoxyacetic acid: Another compound with a similar phenyl structure, used primarily as a herbicide.
Uniqueness
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit BER and potentiate the effects of alkylating agents sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C8H10ClNO2 |
|---|---|
Poids moléculaire |
187.62 g/mol |
Nom IUPAC |
O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10ClNO2/c1-11-8-4-7(9)3-2-6(8)5-12-10/h2-4H,5,10H2,1H3 |
Clé InChI |
BYMFKVKARFNCEY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Cl)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731110.png)
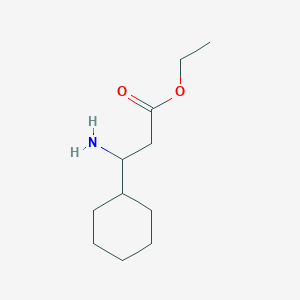
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11731116.png)
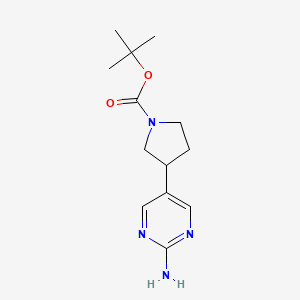
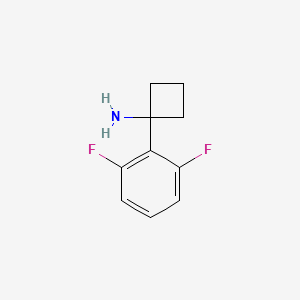
![[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B11731128.png)
![1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11731131.png)
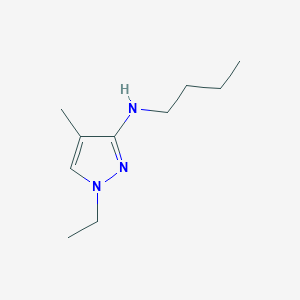
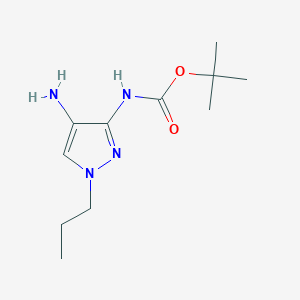
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11731147.png)
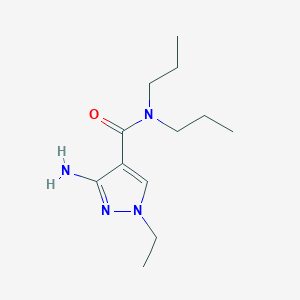
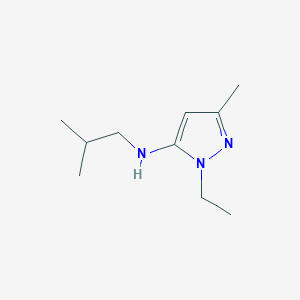
![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11731189.png)
